N-Propylcyclopropanamine: A Technical Guide to Synthesis and Properties
N-Propylcyclopropanamine: A Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-propylcyclopropanamine is a secondary amine belonging to the cyclopropylamine class of compounds. The unique structural and electronic properties of the cyclopropane ring make cyclopropylamines valuable scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential biological activities of N-propylcyclopropanamine, with a focus on its potential as a monoamine oxidase inhibitor.
Chemical and Physical Properties
N-propylcyclopropanamine is a small molecule with the molecular formula C₆H₁₃N.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃N | PubChem[1] |
| Molecular Weight | 99.17 g/mol | PubChem[1] |
| IUPAC Name | N-propylcyclopropanamine | PubChem[1] |
| CAS Number | 73121-93-4 | PubChem[1] |
| Computed XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 99.104799419 Da | PubChem[1] |
| Topological Polar Surface Area | 12 Ų | PubChem[1] |
| Heavy Atom Count | 7 | PubChem[1] |
| Complexity | 48.1 | PubChem[1] |
Synthesis of N-Propylcyclopropanamine
Two primary synthetic routes are viable for the preparation of N-propylcyclopropanamine: reductive amination and N-alkylation.
Method 1: Reductive Amination of Cyclopropanecarboxaldehyde with Propylamine
Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[2][3][4][5][6] This one-pot reaction involves the initial formation of an imine intermediate from the reaction of cyclopropanecarboxaldehyde and propylamine, followed by in-situ reduction to the desired secondary amine.
Reaction Scheme:
Caption: Reductive amination of cyclopropanecarboxaldehyde.
Experimental Protocol (General Procedure):
A detailed experimental protocol for the synthesis of N-propylcyclopropanamine via reductive amination is provided below. This procedure is based on general methods for reductive amination and may require optimization.[2][4][5]
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Imine Formation:
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In a round-bottom flask, dissolve cyclopropanecarboxaldehyde (1.0 eq) and propylamine (1.0-1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive carbonyls, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) may be beneficial.
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-
Reduction:
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Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution.[4] The choice of reducing agent is critical; NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to NaBH₃CN.
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Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS. This typically takes between 2 and 24 hours.
-
-
Work-up and Purification:
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-propylcyclopropanamine.
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Method 2: N-Alkylation of Cyclopropylamine with a Propyl Halide
A second common approach is the direct N-alkylation of a primary amine with an alkyl halide. In this case, cyclopropylamine would be reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to neutralize the hydrogen halide byproduct.
Reaction Scheme:
Caption: N-alkylation of cyclopropylamine.
Experimental Protocol (General Procedure):
A general procedure for the N-alkylation of cyclopropylamine is outlined below. It is important to note that over-alkylation to form the tertiary amine (N,N-dipropylcyclopropanamine) is a common side reaction and reaction conditions should be carefully controlled to favor mono-alkylation.
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Reaction Setup:
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In a round-bottom flask, dissolve cyclopropylamine (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
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Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq), to the solution.
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-
Alkylation:
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Add the propyl halide (e.g., 1-bromopropane, 1.0-1.1 eq) dropwise to the mixture at room temperature. For more reactive halides, cooling the reaction to 0 °C may be necessary to control the initial exotherm.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the cyclopropylamine is consumed. Monitor the reaction progress by TLC or GC-MS, paying close attention to the formation of the dialkylated byproduct.
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Work-up and Purification:
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Upon completion, filter off any inorganic salts.
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Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
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Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the residue via flash column chromatography to isolate the mono-alkylated N-propylcyclopropanamine.
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Spectroscopic Data
¹H NMR Spectroscopy:
The proton NMR spectrum of N-propylcyclopropanamine is expected to show distinct signals for the protons on the propyl group and the cyclopropyl ring. Based on the spectra of propylamine and cyclopropylamine, the following approximate chemical shifts (ppm) can be anticipated:
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Propyl group:
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CH₃ (triplet): ~0.9 ppm
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CH₂ (sextet): ~1.5 ppm
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NCH₂ (triplet): ~2.5 ppm
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Cyclopropyl ring:
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CH (multiplet): ~2.2 ppm
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CH₂ (multiplets): ~0.4-0.8 ppm
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NH proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. Predicted chemical shifts are as follows:
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Propyl group:
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CH₃: ~11 ppm
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CH₂: ~23 ppm
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NCH₂: ~52 ppm
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Cyclopropyl ring:
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CH: ~35 ppm
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CH₂: ~5-10 ppm
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Infrared (IR) Spectroscopy:
The IR spectrum of N-propylcyclopropanamine is expected to exhibit characteristic absorption bands for the N-H and C-N bonds.
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N-H stretch: A single, moderately broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
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C-N stretch: An absorption band in the range of 1000-1200 cm⁻¹.
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C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹.
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Cyclopropane C-H stretch: A characteristic sharp absorption band around 3050 cm⁻¹.
Mass Spectrometry:
The electron ionization mass spectrum of N-propylcyclopropanamine would be expected to show a molecular ion peak (M⁺) at m/z = 99. The fragmentation pattern would likely involve cleavage of the C-N bonds and fragmentation of the propyl and cyclopropyl groups. A prominent fragment would be expected from the loss of an ethyl group from the propyl chain (m/z = 70) and loss of the propyl group (m/z = 56).
Potential Biological Activity: Monoamine Oxidase Inhibition
Several cyclopropylamine derivatives are known to be potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8][9][][11] The irreversible MAO inhibitor tranylcypromine, which features a cyclopropylamine moiety, is a well-established antidepressant.
Given its structural similarity to known MAO inhibitors, it is plausible that N-propylcyclopropanamine also exhibits inhibitory activity against MAO-A and/or MAO-B. The N-propyl substituent could influence the potency and selectivity of the compound for the two MAO isoforms.
Signaling Pathway:
Caption: Potential mechanism of MAO inhibition.
Further research, including in vitro enzyme inhibition assays, would be necessary to confirm and quantify the MAO inhibitory activity of N-propylcyclopropanamine. Such studies should determine the IC₅₀ or Kᵢ values for both MAO-A and MAO-B to assess potency and selectivity. Additionally, mechanistic studies could elucidate whether the inhibition is reversible or irreversible, and competitive or non-competitive.
Conclusion
N-Propylcyclopropanamine is a readily synthesizable compound with the potential for interesting biological activity, particularly as a monoamine oxidase inhibitor. The synthetic routes of reductive amination and N-alkylation offer accessible methods for its preparation. While detailed experimental data on its properties and biological effects are currently limited, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related cyclopropylamine derivatives. Further investigation into its pharmacological profile is warranted to fully understand its therapeutic potential.
References
- 1. N-Propylcyclopropanamine | C6H13N | CID 12094059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-cyclopropyltryptamines, potent monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
